Navitoclax-d8

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

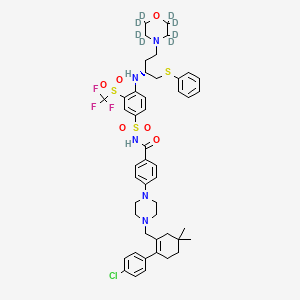

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H55ClF3N5O6S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57)/t38-/m1/s1/i26D2,27D2,28D2,29D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYAXFNOILIKPP-YSUYZUONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1CC[C@H](CSC2=CC=CC=C2)NC3=C(C=C(C=C3)S(=O)(=O)NC(=O)C4=CC=C(C=C4)N5CCN(CC5)CC6=C(CCC(C6)(C)C)C7=CC=C(C=C7)Cl)S(=O)(=O)C(F)(F)F)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H55ClF3N5O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

982.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of Navitoclax-d8, the deuterated analog of the potent Bcl-2 family inhibitor, Navitoclax. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and cancer research.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Navitoclax (also known as ABT-263), a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] The incorporation of eight deuterium atoms enhances its utility as an internal standard in quantitative bioanalytical assays.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 4-(4-{[2-(4-Chlorophenyl)-5,5-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({4-[((1R)-3-morpholin-4-yl-1-{[phenyl(d5)]sulfanyl}propyl)amino]-3-[(trifluoromethyl)sulfonyl]phenyl}sulfonyl)benzamide-d8 | [4] |

| Synonyms | ABT-263-d8 | [4] |

| CAS Number | 1217620-38-6 | [4][5] |

| Molecular Formula | C47H47D8ClF3N5O6S3 | [5] |

| Molecular Weight | 982.66 g/mol | [5] |

| Appearance | White to off-white solid powder | [5] |

| Purity | ≥99% deuterated forms (d1-d8) | [4] |

| LogP | 9.6 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 14 | [5] |

| Rotatable Bond Count | 16 | [5] |

Solubility

The solubility of this compound has been determined in various organic solvents. This information is critical for the preparation of stock solutions and formulations for in vitro and in vivo studies.

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Dimethylformamide (DMF) | 30 mg/mL | [4] |

| Dimethyl sulfoxide (DMSO) | ≥ 25 mg/mL | [2] |

| Ethanol | 0.5 mg/mL | [4] |

| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [4] |

Structure

This compound possesses a complex chemical structure characterized by multiple aromatic rings, a piperazine moiety, a morpholine group, and a sulfonamide linkage. The eight deuterium atoms are typically located on the morpholine ring. The overall structure is designed to mimic the BH3 domain of pro-apoptotic proteins, enabling it to bind with high affinity to the hydrophobic groove of anti-apoptotic Bcl-2 family members.

Mechanism of Action: Inhibition of the Bcl-2 Family

Navitoclax is a potent inhibitor of the anti-apoptotic Bcl-2 family proteins, specifically Bcl-2, Bcl-xL, and Bcl-w, with Ki values of less than 1 nM.[2][5] By binding to these proteins, Navitoclax displaces pro-apoptotic proteins like BIM, BAK, and BAX.[6] This disruption of the protein-protein interactions allows the pro-apoptotic proteins to oligomerize and induce mitochondrial outer membrane permeabilization (MOMP).[1][6] The release of cytochrome c and other pro-apoptotic factors from the mitochondria subsequently activates the caspase cascade, leading to programmed cell death (apoptosis).[6]

Caption: Mechanism of action of Navitoclax in inducing apoptosis.

Experimental Protocols

Analytical Method for Quantification of Navitoclax

A robust and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated for the quantitative analysis of Navitoclax in human plasma, utilizing this compound as an internal standard.[3]

Methodology:

-

Sample Preparation: Protein precipitation is performed using acetonitrile to extract Navitoclax and the this compound internal standard from the plasma matrix.[3]

-

Chromatographic Separation: The separation is achieved using a Waters Acquity UPLC BEH C18 column with an isocratic mobile phase. The total analytical run time is approximately 3 minutes.[3]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. The transitions for Navitoclax and this compound are monitored in multiple reaction monitoring (MRM) mode.[3]

-

Quantification: The concentration of Navitoclax is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve. The assay has a linear range of 5-5,000 ng/mL.[3]

Caption: Workflow for the quantification of Navitoclax using LC-MS/MS.

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, suggesting that the specific deuteration method may be proprietary. However, the general approach would involve the synthesis of a deuterated morpholine precursor, which is then incorporated into the Navitoclax scaffold during the final steps of the synthesis. The synthesis of the non-deuterated Navitoclax has been described in various patents and publications.

Conclusion

This compound is an essential tool for the preclinical and clinical development of Navitoclax. Its well-characterized chemical and physical properties, coupled with its role as a reliable internal standard, facilitate accurate pharmacokinetic and pharmacodynamic studies. The understanding of its mechanism of action provides a solid foundation for further research into its therapeutic potential in various malignancies. This guide serves as a foundational resource for scientists and researchers, providing key technical data and methodologies to support their work with this important compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of navitoclax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound (rooting powder 263 d8) | Apoptosis | 1217620-38-6 | Invivochem [invivochem.com]

- 6. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Navitoclax-d8 powder. Given that this compound is the deuterated form of Navitoclax and primarily utilized as an internal standard in pharmacokinetic studies, detailed stability data for the powder form is not extensively published.[1][2][3] This guide synthesizes available information on Navitoclax and related compounds, offering insights into its stability profile, recommended storage conditions, and potential degradation pathways. It also outlines experimental protocols for comprehensive stability assessment.

Overview of Navitoclax and this compound

Navitoclax (ABT-263) is a potent, orally bioavailable inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, specifically targeting Bcl-2, Bcl-xL, and Bcl-w.[4][5] By mimicking the activity of pro-apoptotic BH3-only proteins, Navitoclax induces apoptosis in cancer cells that are dependent on these anti-apoptotic proteins for survival.[6] this compound is a stable isotope-labeled version of Navitoclax, where eight hydrogen atoms have been replaced with deuterium. This modification makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to Navitoclax but has a distinct mass.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C47H47D8ClF3N5O6S3 | [3] |

| Molecular Weight | 982.66 g/mol | [3] |

| Appearance | White to off-white solid powder | [3] |

| Solubility | DMSO: 25 mg/mL, DMF: 30 mg/mL, Ethanol: 0.5 mg/mL | [5] |

| LogP | 9.6 | [3] |

Chemical Stability and Degradation

While specific degradation pathways for this compound have not been detailed in the literature, insights can be drawn from studies on structurally related Bcl-2 inhibitors like Venetoclax.[7] Potential degradation pathways for this compound under various stress conditions are likely to involve hydrolysis, oxidation, and photolysis.

A study on Venetoclax identified several degradation products under stress conditions, suggesting that the core structure of these molecules can be susceptible to degradation.[7] For Navitoclax, the presence of sulfonamide and ether linkages might represent potential sites for hydrolytic cleavage under acidic or basic conditions. The thioether and aromatic amine moieties could be susceptible to oxidation.

Signaling Pathway of Navitoclax's Target

Navitoclax targets the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway. A simplified diagram of this pathway and the mechanism of action of Navitoclax is presented below.

Caption: Bcl-2 signaling pathway and Navitoclax's mechanism of action.

Physical Stability

The physical stability of this compound powder relates to the preservation of its solid-state properties, such as crystal form, particle size, and appearance. Changes in these properties can affect handling, solubility, and bioavailability. As a white to off-white solid powder, any change in color or morphology could indicate physical instability or chemical degradation.[3]

Stability Data Summary

The available stability data for Navitoclax and its deuterated form are summarized in the tables below. It is important to note that most of the detailed data pertains to Navitoclax in solution.

Table 2: Solid-State Stability of this compound

| Condition | Duration | Observation/Specification | Reference |

| Room Temperature | ≥ 4 years | Stable | [5] |

Table 3: Solution Stability of Navitoclax and this compound

| Compound | Solvent/Matrix | Storage Temperature | Duration | Stability Outcome | Reference |

| This compound | Stock Solution | -80°C | 6 months | Stable | [2] |

| This compound | Stock Solution | -20°C | 1 month | Stable | [2] |

| Navitoclax | DMSO | -20°C | ~13 months | Stable | [1] |

| Navitoclax | Human Plasma | -70°C | 34 months | Stable | [1] |

| Navitoclax | Human Plasma | -70°C (3 cycles) | N/A | Stable through three freeze-thaw cycles | [1] |

Experimental Protocols for Stability Assessment

To conduct a thorough stability assessment of this compound powder, a series of experiments based on ICH guidelines should be performed.[8] These studies typically involve long-term and accelerated stability testing, as well as forced degradation studies to identify potential degradation products and pathways.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

Objective: To identify potential degradation products and degradation pathways of this compound.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) and expose them to the stress conditions outlined in Table 4. Also, expose the solid powder to thermal, humidity, and photolytic stress.

-

Stress Conditions:

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl | Up to 72 hours |

| Base Hydrolysis | 0.1 M NaOH | Up to 72 hours |

| Oxidation | 3% H2O2 | Up to 72 hours |

| Thermal (Solution) | 60°C | Up to 72 hours |

| Thermal (Solid) | 80°C | Up to 7 days |

| Photolytic (Solid) | ICH Q1B recommended light exposure (UV/Vis) | As per ICH |

| Humidity (Solid) | 25°C / 92.5% RH | Up to 7 days |

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS.[9]

-

Peak Purity: Assess the purity of the main peak to ensure that no degradation products are co-eluting.

-

Mass Balance: Account for the amount of degraded active pharmaceutical ingredient (API) and the amount of degradation products formed.

Workflow for Stability-Indicating Method Development

The development of a robust analytical method is crucial for accurate stability assessment.

Caption: Workflow for developing a stability-indicating analytical method.

Recommended Storage and Handling

Based on the available information, the following storage and handling procedures are recommended for this compound powder to ensure its long-term stability:

-

Solid Powder: Store at room temperature in a well-closed container, protected from light and moisture.[5]

-

Stock Solutions: For long-term storage (up to 6 months), prepare stock solutions and store them at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[2]

-

Handling: Handle the powder in a well-ventilated area, using appropriate personal protective equipment. Avoid repeated freeze-thaw cycles of solutions.[1]

Conclusion

This compound is a critical reagent for the bioanalytical quantification of Navitoclax. While specific, in-depth stability studies on the powder form are not widely published, the available data for the non-deuterated analog and general knowledge of pharmaceutical stability suggest that this compound is a stable compound when stored under appropriate conditions. This guide provides a framework for researchers and drug development professionals to understand and further investigate the stability of this compound, ensuring its integrity and reliability in experimental applications. Comprehensive stability testing following the outlined protocols is recommended to establish a detailed stability profile for specific formulations or drug products containing this compound.

References

- 1. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of navitoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (rooting powder 263 d8) | Apoptosis | 1217620-38-6 | Invivochem [invivochem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

This technical guide provides an in-depth overview of Navitoclax-d8, a deuterated analog of the potent Bcl-2 family inhibitor, Navitoclax. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, a key experimental protocol for its application, and the biological pathway it modulates.

Core Compound Data

This compound serves as a crucial internal standard for the accurate quantification of Navitoclax in biological matrices, a common practice in pharmacokinetic and pharmacodynamic studies. The stable isotope labeling minimally alters the chemical behavior of the molecule, making it an ideal reference compound in mass spectrometry-based assays.

| Property | Value |

| CAS Number | 1217620-38-6 |

| Molecular Weight | 982.66 g/mol |

| Synonyms | ABT-263-d8 |

Mechanism of Action: The Apoptosis Signaling Pathway

Navitoclax is a BH3 mimetic, a class of drugs that target the anti-apoptotic proteins of the Bcl-2 family, specifically Bcl-2, Bcl-xL, and Bcl-w.[1][2] These anti-apoptotic proteins are often overexpressed in cancer cells, contributing to their survival and resistance to conventional therapies.[2] By binding to and inhibiting these proteins, Navitoclax liberates pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK.[1][3] This activation results in the permeabilization of the outer mitochondrial membrane, the release of cytochrome c, and the subsequent activation of caspases, ultimately culminating in programmed cell death, or apoptosis.[3][4][5]

Navitoclax Inhibition of the Bcl-2 Apoptotic Pathway.

Experimental Protocol: Quantification of Navitoclax in Human Plasma by LC-MS/MS

The following is a representative protocol for the quantification of Navitoclax in human plasma using this compound as an internal standard. This method is crucial for pharmacokinetic analysis in clinical and preclinical studies.

1. Preparation of Stock and Working Solutions:

-

Prepare independent stock solutions of Navitoclax and this compound in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

-

Store stock solutions at -20°C.

-

On the day of analysis, prepare fresh working solutions by diluting the stock solutions in a 1:1 (v/v) mixture of acetonitrile and water to create a series of calibration standards and quality control (QC) samples.

2. Sample Preparation:

-

To a 50 µL aliquot of a human plasma sample in a borosilicate glass test tube, add 200 µL of acetonitrile containing the internal standard, this compound, at a concentration of 500 ng/mL.

-

For blank samples, add 200 µL of acetonitrile without the internal standard.

-

Vortex-mix the samples.

-

Centrifuge the samples at 1200 ×g for 10 minutes at room temperature to precipitate proteins.

-

Transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Analysis:

-

Inject 5 µL of the prepared sample onto a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatographic Separation:

-

Utilize a C18 analytical column (e.g., Waters Acquity UPLC BEH C18).

-

Employ an isocratic mobile phase for separation.

-

The total run time is typically around 3 minutes.

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for both Navitoclax and this compound in multiple reaction monitoring (MRM) mode.

-

4. Data Analysis:

-

Quantify the concentration of Navitoclax in the plasma samples by calculating the peak area ratio of Navitoclax to the internal standard (this compound) and comparing it to the calibration curve generated from the standards with known concentrations.

The following diagram illustrates the general workflow for this quantitative analysis.

Workflow for Navitoclax Quantification using LC-MS/MS.

References

- 1. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Navitoclax used for? [synapse.patsnap.com]

- 3. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key components of a Certificate of Analysis (CoA) for Navitoclax-d8, a deuterated analog of the potent Bcl-2 family protein inhibitor, Navitoclax. This document is intended to assist researchers, scientists, and drug development professionals in understanding the quality control parameters and analytical methodologies used to ensure the identity, purity, and overall quality of this critical research compound.

Quantitative Data Summary

A typical Certificate of Analysis for this compound will include a range of quantitative tests to confirm its chemical properties and purity. The following tables summarize the expected specifications and representative results.

Table 1: General Information and Physical Properties

| Parameter | Specification | Representative Result |

| Product Name | This compound | This compound |

| CAS Number | 1217620-38-6 | 1217620-38-6 |

| Molecular Formula | C₄₇H₄₇D₈ClF₃N₅O₆S₃ | C₄₇H₄₇D₈ClF₃N₅O₆S₃ |

| Molecular Weight | 982.66 g/mol | 982.66 g/mol |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in DMSO | Conforms |

Table 2: Purity and Identity

| Test | Method | Specification | Representative Result |

| Purity (HPLC) | HPLC-UV | ≥98.0% | 99.71% |

| Deuterated Forms (d₁-d₈) | Mass Spectrometry | ≥99% | Conforms[1] |

| Identity (¹H NMR) | ¹H NMR | Conforms to structure | Conforms |

| Identity (Mass Spec) | ESI-MS | Conforms to molecular weight | Conforms |

Table 3: Residual Solvents and Water Content

| Test | Method | Specification | Representative Result |

| Residual Solvents | GC-HS | ≤0.5% | <0.1% |

| Water Content | Karl Fischer Titration | ≤0.5% | 0.2% |

Table 4: Elemental Analysis

| Element | Theoretical % | Actual % |

| Carbon (C) | 57.44 | 57.38 |

| Hydrogen (H) | 4.82 | 4.85 |

| Nitrogen (N) | 7.13 | 7.09 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound. Below are the protocols for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound by separating it from any potential impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Autosampler and data acquisition software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable modifier)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase gradient. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., DMSO) to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 254 nm

-

Gradient Program:

-

0-5 min: 50% B

-

5-25 min: 50-95% B

-

25-30 min: 95% B

-

30-31 min: 95-50% B

-

31-35 min: 50% B

-

-

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Identity and Deuterated Form Confirmation

Objective: To confirm the molecular weight of this compound and verify the incorporation of deuterium atoms.

Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

Electrospray Ionization (ESI) source

Procedure:

-

Sample Infusion: The sample solution prepared for HPLC analysis can be directly infused into the mass spectrometer, or an LC-MS run can be performed.

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Range: m/z 100-1200

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

-

Data Analysis: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound (expected m/z ≈ 983.6). The isotopic distribution pattern will confirm the presence of the eight deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of the deuterated solvent.

-

¹H NMR Acquisition:

-

Acquire a standard proton NMR spectrum.

-

The absence or significant reduction of signals corresponding to the protons on the deuterated morpholine ring, compared to the spectrum of non-deuterated Navitoclax, confirms the location of the deuterium labels.

-

-

¹³C NMR Acquisition:

-

Acquire a standard carbon-13 NMR spectrum.

-

The chemical shifts of the carbon atoms should be consistent with the proposed structure.

-

-

Data Analysis: The chemical shifts, coupling constants, and integration values of the observed signals are compared with the expected values for the this compound structure.

Mandatory Visualizations

Signaling Pathway of Navitoclax

Caption: Simplified signaling pathway of Navitoclax-induced apoptosis.

Experimental Workflow for this compound Quality Control

Caption: A typical workflow for the quality control of a this compound batch.

References

Methodological & Application

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Navitoclax in human plasma.[1][2] Navitoclax-d8, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision.[1][2] The described method involves a simple protein precipitation extraction procedure followed by a rapid isocratic chromatographic separation, making it suitable for high-throughput pharmacokinetic studies in drug development.[1][2]

Introduction

Navitoclax (ABT-263) is an orally bioavailable small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Bcl-w.[3][4][5] By binding to these proteins, Navitoclax promotes apoptosis in cancer cells, making it a promising therapeutic agent for various hematologic malignancies and solid tumors.[3][4][5] To support clinical trials and pharmacokinetic evaluations, a reliable and validated bioanalytical method for the quantification of Navitoclax in biological matrices is essential.[1][2]

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS analysis.[6][7][8] SIL-IS closely mimics the analyte's chemical and physical properties, effectively compensating for variability during sample preparation, chromatography, and ionization, thereby enhancing the accuracy and precision of the results.[6][7][8] This application note provides a detailed protocol for the determination of Navitoclax in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Navitoclax and this compound were sourced from Toronto Research Chemicals.[2]

-

HPLC-grade acetonitrile and formic acid were obtained from EMD Chemical Inc.[2]

-

Deionized water was generated using a Millipore Milli-Q-UF filtration system.[2]

-

Human plasma (sodium heparin) was used as the biological matrix.[2]

Instrumentation

-

LC System: Shimadzu Nexera X2 UHPLC system with the autosampler maintained at 5°C.[2]

-

Chromatographic Column: Waters Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm) maintained at 40°C.[2]

-

Mass Spectrometer: AB SCIEX 4500 triple quadrupole mass spectrometer equipped with a Turbo V ion source.[2]

LC-MS/MS Method Validation and Performance

The developed LC-MS/MS method was validated for its performance, and the key quantitative data are summarized in the tables below.

| Parameter | Result |

| Linear Range | 5 - 5,000 ng/mL[1][2] |

| Accuracy | 89.5 - 104.9%[1][2] |

| Precision (CV) | ≤ 11%[1][2] |

| Analyte | Navitoclax |

| Internal Standard | This compound[1][2] |

| Matrix | Human Plasma (Sodium Heparin)[2] |

| Extraction Method | Protein Precipitation[1][2] |

| Table 1: Method Validation Summary |

| Parameter | Condition |

| Mobile Phase | Acetonitrile:Water:Formic Acid (70:30:0.1, v/v/v)[2] |

| Flow Rate | 0.15 mL/min[2] |

| Elution Type | Isocratic[1][2] |

| Run Time | 3.0 minutes[1][2] |

| Retention Time | ~1.0 minute for both Navitoclax and this compound[2] |

| Injection Volume | 5 µL[2] |

| Table 2: Chromatographic Conditions |

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][2] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[2] |

| Table 3: Mass Spectrometry Parameters |

Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and analysis workflow.

Detailed Protocol

Preparation of Calibration Standards and Quality Control Samples

-

Prepare stock solutions of Navitoclax in a suitable organic solvent (e.g., acetonitrile:water, 1:1, v/v).[2]

-

Prepare working solutions by serially diluting the stock solution to concentrations of 125, 250, 1,250, 2,500, 5,000, 12,500, 25,000, and 125,000 ng/mL.[2]

-

Spike the working solutions into blank human plasma (4:100, v/v) to create calibration standards with final concentrations of 5, 10, 50, 100, 200, 500, 1000, and 5000 ng/mL.[2]

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

Sample Preparation

-

To a 50 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 200 µL of acetonitrile containing 500 ng/mL of the internal standard, this compound.[2]

-

For blank samples, add 200 µL of acetonitrile without the internal standard.[2]

-

Vortex-mix the samples thoroughly.[2]

-

Centrifuge the samples at 1200 x g for 10 minutes at ambient temperature.[2]

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]

LC-MS/MS Analysis

-

Set up the LC-MS/MS system with the chromatographic and mass spectrometric conditions detailed in Tables 2 and 3.

-

Inject 5 µL of the prepared sample supernatant onto the LC-MS/MS system.[2]

-

Acquire data in MRM mode. The column eluent can be diverted to waste for the first 0.6 minutes and the last 0.8 minutes of each injection to minimize source contamination.[2]

Navitoclax Mechanism of Action

Navitoclax functions by inhibiting the anti-apoptotic proteins of the Bcl-2 family, which are often overexpressed in cancer cells, contributing to their survival.[3][4] By blocking the action of these proteins, Navitoclax restores the intrinsic apoptotic pathway, leading to programmed cell death in malignant cells.[5][9]

Conclusion

The LC-MS/MS method presented here, utilizing this compound as an internal standard, offers a rapid, sensitive, and reliable approach for the quantification of Navitoclax in human plasma.[1][2] The simple sample preparation and short analytical run time make it well-suited for high-throughput bioanalysis in support of clinical and preclinical studies of Navitoclax. The validated performance demonstrates the method's accuracy and precision, ensuring high-quality data for pharmacokinetic assessments.

References

- 1. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of navitoclax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of navitoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is Navitoclax used for? [synapse.patsnap.com]

- 5. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navitoclax (ABT-263) is a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, which is under investigation for the treatment of various malignancies.[1][2][3] Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Navitoclax, thereby informing dosing schedules and ensuring therapeutic efficacy and safety.[4][5][6][7] Accurate and reliable bioanalytical methods are essential for the quantification of Navitoclax in biological matrices. This document provides a detailed protocol for sample preparation for Navitoclax PK studies, primarily focusing on the protein precipitation method followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis.

Data Presentation

The following table summarizes the quantitative parameters of a validated bioanalytical method for Navitoclax in human plasma.[1][2]

| Parameter | Value | Reference |

| Biological Matrix | Human Heparin Plasma | [1] |

| Analytical Method | LC-MS/MS | [1][4][8] |

| Sample Preparation | Protein Precipitation with Acetonitrile | [1][2] |

| Internal Standard | Navitoclax-d8 | [1][2] |

| Assay Range | 5 - 5000 ng/mL | [1][2] |

| Accuracy | 89.5 - 104.9% | [1][2] |

| Precision (CV) | ≤11% | [1][2] |

| LC Column | Waters Acquity UPLC BEH C18 | [1][2] |

| Mass Spectrometer | Sciex 4500 triple quadrupole | [1][2] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1][2] |

Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and analysis workflow for Navitoclax pharmacokinetic studies.

Experimental Protocols

This section provides a detailed protocol for the extraction of Navitoclax from plasma samples using protein precipitation. This method is widely used due to its simplicity, speed, and efficiency in removing proteins from the biological matrix.[9][10][11]

Materials and Reagents:

-

Navitoclax analytical standard

-

This compound (or other suitable internal standard)

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (HPLC or LC-MS grade)

-

Formic acid (optional, for mobile phase modification)

-

Human or rat plasma (with appropriate anticoagulant, e.g., heparin)

-

Borosilicate glass test tubes or polypropylene microcentrifuge tubes

-

Autosampler vials

Equipment:

-

Calibrated pipettes

-

Vortex mixer

-

Centrifuge (capable of 1200 xg, preferably refrigerated)

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

-

Preparation of Internal Standard Working Solution:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Dilute the stock solution with acetonitrile to a final concentration of 500 ng/mL.[1] This will be the protein precipitation solution containing the internal standard.

-

-

Sample Preparation:

-

Thaw plasma samples to room temperature.

-

In a labeled borosilicate glass test tube or microcentrifuge tube, add a 50 µL aliquot of the plasma sample.[1]

-

To this, add 200 µL of the acetonitrile solution containing the internal standard (500 ng/mL this compound).[1] For blank samples, add 200 µL of acetonitrile without the internal standard.[1] The ratio of acetonitrile to plasma is 4:1.

-

Vortex-mix the samples thoroughly for approximately 30 seconds to ensure complete protein precipitation.

-

Centrifuge the samples at 1200 xg for 10 minutes at ambient temperature to pellet the precipitated proteins.[1]

-

Carefully transfer the resulting supernatant to a clean autosampler vial.

-

The sample is now ready for injection into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Set up the LC-MS/MS system with a suitable column, such as a Waters Acquity UPLC BEH C18.[1][2]

-

The mobile phase can consist of a gradient or isocratic flow of acetonitrile and water, potentially with a modifier like formic acid to improve peak shape and ionization efficiency.

-

Inject 5 µL of the prepared sample supernatant onto the LC-MS/MS system.[1]

-

The mass spectrometer should be operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) to detect and quantify Navitoclax and its internal standard.[1][2]

-

The total run time is typically short, around 3 minutes.[1][2]

-

Note on Method Validation:

This protocol is based on a validated method.[1][2] It is crucial for any laboratory adopting this procedure to perform its own validation according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry) to ensure the accuracy, precision, selectivity, and stability of the assay in their specific laboratory environment.[12]

References

- 1. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of navitoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of navitoclax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety, Pharmacokinetics, Pharmacodynamics, and Activity of Navitoclax, a Targeted High Affinity Inhibitor of BCL-2, in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Safety of Navitoclax in Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phase 1 Study of the Safety, Pharmacokinetics, and Antitumour Activity of the BCL2 Inhibitor Navitoclax in Combination With Rituximab in Patients With Relapsed or Refractory CD20+ Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. academic.oup.com [academic.oup.com]

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and robust quantification of Navitoclax, a potent Bcl-2 family protein inhibitor, and its deuterated internal standard, Navitoclax-d8, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is crucial for pharmacokinetic studies in drug development and clinical trials. The protocol includes a straightforward protein precipitation method for sample preparation, optimized chromatographic conditions for rapid analysis, and specific mass spectrometric parameters for selective detection.

Introduction

Navitoclax (ABT-263) is a small molecule inhibitor that targets anti-apoptotic proteins of the Bcl-2 family, including Bcl-2, Bcl-xL, and Bcl-w.[1][2] These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to apoptosis (programmed cell death).[1] By inhibiting these proteins, Navitoclax restores the apoptotic pathway, making it a promising therapeutic agent for various hematologic malignancies and solid tumors.[1][3]

Accurate measurement of Navitoclax concentrations in biological matrices is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. This application note details a validated LC-MS/MS method for the determination of Navitoclax in human plasma, utilizing this compound as a stable isotope-labeled internal standard to ensure high accuracy and precision.[4][5]

Mechanism of Action: Navitoclax-Induced Apoptosis

Navitoclax functions as a BH3 mimetic, binding to the BH3-binding groove of anti-apoptotic Bcl-2 proteins with high affinity.[6] This action prevents the sequestration of pro-apoptotic proteins like Bax and Bak. Once liberated, Bax and Bak can oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately executing apoptosis.[3][7]

Experimental Protocol

Materials and Reagents

-

Navitoclax and this compound were sourced from Toronto Research Chemicals.[4]

-

HPLC-grade acetonitrile and formic acid were obtained from EMD Chemical Inc.[4]

-

Deionized water was generated using a Millipore Milli-Q-UF filtration system.[4]

-

Human plasma with sodium heparin as an anticoagulant.

Stock and Working Solutions

-

Stock Solutions: Prepare independent stock solutions of Navitoclax and this compound in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL. Store at -20°C.[4]

-

Working Solutions: Prepare working solutions of Navitoclax in a 1:1 (v/v) mixture of acetonitrile and water at concentrations ranging from 125 ng/mL to 125,000 ng/mL.[4]

-

Internal Standard Working Solution: Prepare a working solution of this compound in acetonitrile at a concentration of 500 ng/mL.[4]

Sample Preparation

The sample preparation involves a simple and efficient protein precipitation method.[4][8]

-

To a 50 µL aliquot of human plasma, add 200 µL of the internal standard working solution (500 ng/mL this compound in acetonitrile).[4]

-

For blank samples, add 200 µL of acetonitrile without the internal standard.[4]

-

Vortex the samples to ensure thorough mixing.[4]

-

Centrifuge the samples at 1200 x g for 10 minutes at room temperature to precipitate proteins.[4]

-

Carefully transfer the supernatant to an autosampler vial.[4]

-

Inject 5 µL of the supernatant into the LC-MS/MS system.[4]

LC-MS/MS Conditions

The chromatographic separation is achieved using a Waters Acquity UPLC BEH C18 column with an isocratic mobile phase, allowing for a short run time.[4][8] Detection is performed on a SCIEX 4500 triple quadrupole mass spectrometer using positive electrospray ionization.[4][8]

Table 1: Chromatographic Conditions [4]

| Parameter | Value |

| LC System | Waters Acquity UPLC |

| Column | Waters Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm |

| Column Temperature | 40°C |

| Mobile Phase | Acetonitrile:Water:Formic Acid (70:30:0.1, v/v/v) |

| Flow Rate | 0.15 mL/min |

| Elution Mode | Isocratic |

| Injection Volume | 5 µL |

| Run Time | 3.0 minutes |

| Retention Time | ~1.0 minute for both Navitoclax and this compound |

Table 2: Mass Spectrometer Parameters [4]

| Parameter | Value |

| Mass Spectrometer | SCIEX 4500 Triple Quadrupole |

| Ion Source | Turbo V Ion Source |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Curtain Gas | 10 psi |

| Collision Gas | 8 psi |

| Ion Spray Voltage | 5500 V |

| Probe Temperature | 450°C |

| Ion Source Gas 1 | 16 psi |

| Ion Source Gas 2 | 16 psi |

| Exit Potential | 10 V |

Table 3: MRM Transitions and Compound-Specific Parameters [4]

| Analyte | Q1 (m/z) | Q3 (m/z) | Declustering Potential (V) | Collision Energy (V) | Collision Cell Exit Potential (V) |

| Navitoclax | 487.76 | 742.06 | 86 | 19 | 12 |

| This compound | 983.12 | 751.20 | 181 | 43 | 10 |

Method Performance

This method was validated with a calibration curve ranging from 5 ng/mL to 5000 ng/mL.[4][8] The assay demonstrated excellent accuracy (89.5-104.9%) and precision (CV ≤11%).[4][8] Long-term stability of Navitoclax in frozen plasma at -70°C was confirmed for at least 34 months.[4][8]

Conclusion

The LC-MS/MS method detailed in this application note is a reliable, sensitive, and high-throughput approach for the quantitative analysis of Navitoclax in human plasma. The simple sample preparation and rapid chromatographic run time make it well-suited for supporting pharmacokinetic studies in both preclinical and clinical development of Navitoclax.

References

- 1. What is Navitoclax used for? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of navitoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of navitoclax - PubMed [pubmed.ncbi.nlm.nih.gov]

Audience: This document is intended for researchers, scientists, and drug development professionals who require a standardized protocol for the preparation, handling, and storage of Navitoclax-d8 stock solutions for research purposes.

Introduction

This compound is the deuterium-labeled version of Navitoclax (ABT-263), a potent inhibitor of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-xL, Bcl-2, and Bcl-w.[1][2][3] Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantification of Navitoclax in various biological matrices using mass spectrometry-based methods.[4] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

This application note provides a detailed protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO), a common aprotic solvent capable of dissolving a wide range of organic compounds.[5] Adherence to this protocol will ensure the integrity, stability, and accurate concentration of the resulting stock solution.

Physicochemical and Solubility Data

Proper handling and dissolution require an understanding of the compound's properties. The key physicochemical and solubility data for this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2][4] |

| Synonym | ABT-263-d8 | [4] |

| CAS Number | 1217620-38-6 | [1][2][4] |

| Molecular Formula | C₄₇H₄₇D₈ClF₃N₅O₆S₃ | [2][4] |

| Molecular Weight | 982.66 g/mol | [2] |

| Appearance | White to off-white solid powder | [2] |

| Solubility in DMSO | ≥ 25 mg/mL (approx. 25.44 mM) | [1][4] |

Note: The solubility of Navitoclax and its deuterated form can be significantly impacted by moisture.[1][6] It is crucial to use anhydrous or newly opened DMSO for the best results.

Experimental Protocol

This protocol outlines the step-by-step procedure for preparing a 10 mM this compound stock solution in DMSO.

Materials and Equipment

-

This compound solid powder (purity ≥99%)[4]

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO, molecular biology grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Microcentrifuge tubes or amber glass vials with screw caps

-

Calibrated micropipettes and sterile pipette tips

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Safety Precautions

-

Handle this compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE at all times to avoid skin and eye contact.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

Stock Solution Preparation Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

Step-by-Step Procedure

-

Equilibration: Allow the vial containing this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.

-

Calculation: Calculate the required mass of this compound and volume of DMSO for your desired stock concentration.

-

Example for a 10 mM stock solution:

-

Molecular Weight (MW) = 982.66 g/mol

-

To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

-

Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.001 L x 982.66 g/mol = 0.0098266 g

-

Mass (mg) = 9.83 mg

-

Therefore, you will need to dissolve 9.83 mg of this compound in 1.0 mL of DMSO.

-

-

-

Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube or an appropriate vial.

-

Dissolution:

-

Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

Securely cap the vial and vortex thoroughly for 5-10 minutes until the powder is completely dissolved.

-

Visually inspect the solution against a light source to ensure there are no visible particles.

-

If dissolution is slow or incomplete, sonicate the vial in a water bath for 5-10 minutes.[7] Allow the solution to return to room temperature before final inspection.

-

Storage and Stability

Proper storage is essential to maintain the stability and efficacy of the this compound stock solution. Avoid repeated freeze-thaw cycles as this can degrade the compound.[8]

-

Aliquoting: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. The aliquot volume should correspond to the amount typically needed for one or two experiments.

-

Storage: Store the aliquots in a freezer protected from light.

The recommended storage conditions and stability periods are summarized in the table below.

| Storage Temperature | Stability Period | Source(s) |

| -20°C | 1 month | [1][2] |

| -80°C | 6 months | [1][2] |

| Room Temperature | Unstable (for long-term storage) | [2][4] |

Application Example: Dilution for In Vitro Assays

To prepare a working solution for cell-based assays, the DMSO stock solution must be diluted in culture medium.

-

Objective: Prepare a 10 µM working solution from a 10 mM stock.

-

Procedure: Perform a 1:1000 serial dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid cellular toxicity.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (rooting powder 263 d8) | Apoptosis | 1217620-38-6 | Invivochem [invivochem.com]

- 3. Abt 263 | C47H55ClF3N5O6S3 | CID 24978538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. DMSO-D6 Preparations and applications Dimethyl sulfoxide - Mesbah Energy [irisotope.com]

- 6. selleckchem.com [selleckchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.cn [medchemexpress.cn]

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the quantification of Navitoclax in plasma samples, employing a protein precipitation method for sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, it outlines the mechanism of action of Navitoclax through a detailed signaling pathway diagram.

Quantitative Data Summary

A validated bioanalytical method for Navitoclax in human plasma using protein precipitation with acetonitrile has demonstrated high accuracy and precision. The assay was shown to be linear over a range of 5-5000 ng/mL.[1][2]

| Quality Control Level | Accuracy (%) | Precision (CV %) |

| Low | 89.5 - 104.9 | ≤ 11 |

| Medium | 89.5 - 104.9 | ≤ 11 |

| High | 89.5 - 104.9 | ≤ 11 |

Experimental Protocols

Protein Precipitation Protocol for Navitoclax in Plasma

This protocol is adapted from a validated method for the quantitative analysis of Navitoclax in human plasma.[1]

Materials:

-

Human plasma samples

-

Acetonitrile (HPLC grade)

-

Navitoclax-d8 (or other suitable internal standard)

-

Borosilicate glass test tubes or 96-well plates

-

Vortex mixer

-

Refrigerated centrifuge

-

Autosampler vials

Procedure:

-

Sample Aliquoting: Aliquot 50 µL of plasma sample into a borosilicate glass test tube.

-

Internal Standard Addition: Prepare a working solution of the internal standard (e.g., 500 ng/mL of this compound) in acetonitrile.

-

Protein Precipitation: Add 200 µL of the acetonitrile solution containing the internal standard to the plasma sample. For blank samples, add 200 µL of acetonitrile without the internal standard.

-

Mixing: Vortex-mix the samples to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 1200 × g for 10 minutes at ambient temperature to pellet the precipitated proteins.[1]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial, being cautious not to disturb the protein pellet.

-

LC-MS/MS Analysis: Inject 5 µL of the supernatant onto the LC-MS/MS system for analysis.[1]

Visualizations

Experimental Workflow

Caption: Workflow for Plasma Protein Precipitation of Navitoclax.

Navitoclax Signaling Pathway

Caption: Mechanism of Action of Navitoclax in Inducing Apoptosis.

Navitoclax is an orally bioavailable small molecule that functions as a BH3 mimetic, inhibiting the Bcl-2 family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Bcl-w.[3][4] In many cancer cells, these anti-apoptotic proteins are overexpressed, sequestering pro-apoptotic proteins like Bax and Bak and thereby preventing programmed cell death (apoptosis).[4] By binding to and inhibiting the anti-apoptotic Bcl-2 family proteins, Navitoclax liberates the pro-apoptotic proteins.[3][5] This allows Bax and Bak to oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis.[5]

References

- 1. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of navitoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of navitoclax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantitative analysis of Navitoclax in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol details the establishment of a calibration curve using Navitoclax-d8 as an internal standard, ensuring accurate and precise quantification for pharmacokinetic studies and other research applications. All experimental procedures, data presentation, and visualizations are designed to meet the rigorous standards of drug development and bioanalysis.

Introduction

Navitoclax (ABT-263) is a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Bcl-w.[1] By mimicking the activity of pro-apoptotic BH3-only proteins, Navitoclax restores the intrinsic apoptotic pathway in cancer cells, making it a promising therapeutic agent in oncology.[1][2] Accurate determination of Navitoclax concentrations in biological matrices is crucial for pharmacokinetic analysis, dose-response studies, and overall drug development.

This application note describes a validated method for the quantification of Navitoclax in human plasma using LC-MS/MS with its deuterated analog, this compound, as the internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, chromatography, and ionization efficiency.[3]

Signaling Pathway of Navitoclax

Navitoclax exerts its pro-apoptotic effects by targeting and inhibiting anti-apoptotic Bcl-2 family proteins. This inhibition disrupts the sequestration of pro-apoptotic proteins like BIM, BAK, and BAX, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

Caption: Navitoclax inhibits Bcl-2/Bcl-xL, leading to apoptosis.

Experimental Protocols

Materials and Reagents

-

Navitoclax (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Dimethyl Sulfoxide (DMSO)

-

Deionized Water

-

Human Plasma (Drug-free)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Independently prepare stock solutions of Navitoclax and this compound in DMSO at a concentration of 1 mg/mL.[3] Store at -20°C.[3]

-

Navitoclax Working Solutions: Prepare a series of working solutions of Navitoclax by serially diluting the stock solution with acetonitrile:water (1:1, v/v).[3]

-

Internal Standard Working Solution (500 ng/mL): Prepare a working solution of this compound in acetonitrile at a concentration of 500 ng/mL.[3]

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike drug-free human plasma with the Navitoclax working solutions to achieve final concentrations for the calibration curve.[3]

-

Quality Control (QC) Samples: Independently prepare QC samples at low, medium, and high concentrations in drug-free human plasma.[3]

Sample Preparation

-

To a 50 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 200 µL of the internal standard working solution (500 ng/mL this compound in acetonitrile).[3]

-

For blank samples, add 200 µL of acetonitrile without the internal standard.[3]

-

Vortex-mix the samples thoroughly.

-

Centrifuge the samples at 1200 x g for 10 minutes at ambient temperature to precipitate proteins.[3]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]

LC-MS/MS Instrumentation and Conditions

-

LC System: Waters Acquity UPLC or equivalent

-

Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[3]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water containing 0.1% formic acid.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL[3]

-

Column Temperature: 40°C

-

Autosampler Temperature: 5°C[3]

-

Mass Spectrometer: SCIEX 4500 triple quadrupole mass spectrometer or equivalent[3]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[3]

-

Scan Type: Multiple Reaction Monitoring (MRM)

Table 1: Mass Spectrometer MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Navitoclax | 974.5 | 721.3 |

| This compound | 982.5 | 729.3 |

Experimental Workflow

Caption: Workflow for Navitoclax quantification.

Data Presentation and Analysis

Calibration Curve Construction

A calibration curve is constructed by plotting the peak area ratio of Navitoclax to this compound against the nominal concentration of Navitoclax for each calibration standard. A least-squares quadratic regression analysis with a weighting factor of 1/x² is used to fit the curve.[3] The acceptance criterion for the correlation coefficient (r²) should be ≥ 0.99.[3]

Table 2: Example Calibration Curve Data

| Navitoclax Conc. (ng/mL) | Navitoclax Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |

| 5 | 12,345 | 1,543,210 | 0.008 |

| 10 | 24,680 | 1,550,100 | 0.016 |

| 50 | 125,500 | 1,530,800 | 0.082 |

| 100 | 250,100 | 1,545,600 | 0.162 |

| 500 | 1,280,000 | 1,555,000 | 0.823 |

| 1000 | 2,550,000 | 1,540,000 | 1.656 |

| 2500 | 6,400,000 | 1,560,000 | 4.103 |

| 5000 | 12,900,000 | 1,550,000 | 8.323 |

Accuracy and Precision

The accuracy and precision of the method should be evaluated using the QC samples. The intra- and inter-day precision, expressed as the coefficient of variation (CV%), should be ≤15% (≤20% for the Lower Limit of Quantification, LLOQ). The accuracy, expressed as the percentage of the nominal concentration, should be within 85-115% (80-120% for the LLOQ).[3]

Table 3: Example Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | 5 | 6.8 | 6.3 | 104.9 | 102.5 |

| Low | 15 | 4.5 | 5.1 | 98.7 | 101.2 |

| Medium | 400 | 2.1 | 3.4 | 101.5 | 99.8 |

| High | 4000 | 1.0 | 1.7 | 99.2 | 100.5 |

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and accurate means of quantifying Navitoclax in human plasma. The use of a deuterated internal standard and a validated calibration curve ensures high-quality data suitable for pharmacokinetic and other clinical and preclinical studies. This application note serves as a detailed guide for researchers to implement this method in their laboratories.

References

- 1. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of navitoclax - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navitoclax (ABT-263) is a potent, orally bioavailable small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, specifically targeting Bcl-2, Bcl-xL, and Bcl-w.[1] By mimicking the action of pro-apoptotic BH3-only proteins, Navitoclax displaces them from anti-apoptotic proteins, thereby triggering the intrinsic mitochondrial pathway of apoptosis.[2] This mechanism of action has positioned Navitoclax as a promising therapeutic agent in various hematological malignancies and solid tumors.[3][4]

Therapeutic Drug Monitoring (TDM) of Navitoclax is crucial for optimizing clinical outcomes. It helps in managing its narrow therapeutic window, characterized by a dose-limiting toxicity of thrombocytopenia due to the on-target inhibition of Bcl-xL, which is essential for platelet survival.[5][6] TDM allows for dose adjustments to maintain drug exposure within a range that maximizes anti-tumor efficacy while minimizing adverse effects. Navitoclax-d8, a deuterated stable isotope of Navitoclax, serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision in measuring Navitoclax concentrations in biological matrices.[6][7]

Signaling Pathway of Navitoclax

Navitoclax functions by disrupting the protein-protein interactions that suppress apoptosis. In cancer cells, anti-apoptotic proteins of the Bcl-2 family (Bcl-2, Bcl-xL, Bcl-w) sequester pro-apoptotic "BH3-only" proteins (e.g., BIM, BID) and "executioner" proteins (BAX, BAK). This sequestration prevents the activation of the apoptotic cascade. Navitoclax, as a BH3 mimetic, binds with high affinity to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, liberating the pro-apoptotic proteins.[2][5] The freed BH3-only proteins can then activate BAX and BAK, leading to their oligomerization, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of navitoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of navitoclax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of Navitoclax.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my Navitoclax bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, serum).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1] For Navitoclax, a hydrophobic molecule, matrix effects can arise from endogenous plasma components like phospholipids, leading to unreliable pharmacokinetic data.

Q2: What is the most common and simplest method for sample preparation for Navitoclax analysis, and what are its limitations?

A2: The most straightforward and widely used sample preparation technique is Protein Precipitation (PPT) , typically with acetonitrile.[2] This method is fast and non-selective. While it effectively removes proteins, it does not eliminate other matrix components like phospholipids, which are a significant source of matrix effects in plasma samples.[3] This can result in ion suppression and decreased assay sensitivity.

Q3: How can I mitigate matrix effects when using protein precipitation?

A3: The most effective way to compensate for matrix effects when using PPT is to use a stable isotope-labeled internal standard (SIL-IS), such as Navitoclax-d8 . A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way, thus correcting for variations in ionization.

Q4: What are the alternative sample preparation techniques to protein precipitation for reducing matrix effects in Navitoclax bioanalysis?

A4: More advanced sample preparation techniques that offer cleaner extracts include:

-

Liquid-Liquid Extraction (LLE): This technique separates Navitoclax from the aqueous plasma matrix into an immiscible organic solvent based on its high hydrophobicity (logP ~7.77-7.93).[4] LLE is effective at removing polar interferences and many phospholipids.

-

Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a solid sorbent to retain Navitoclax while matrix components are washed away. For a hydrophobic and basic compound like Navitoclax, reversed-phase (e.g., C8, C18) or mixed-mode cation-exchange sorbents are suitable.[5]

Q5: Which sample preparation method is the best for minimizing matrix effects for Navitoclax?

A5: The "best" method depends on the specific requirements of the assay, such as required sensitivity and throughput. While PPT is the simplest, SPE generally provides the cleanest extracts and the most significant reduction in matrix effects , followed by LLE. However, both LLE and SPE require more method development than PPT.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Poor Peak Shape (Tailing or Fronting) | 1. Incompatible injection solvent with mobile phase. 2. Column overload. 3. Residual matrix components interacting with the column. | 1. Ensure the final sample extract is dissolved in a solvent similar in composition and strength to the initial mobile phase. 2. Reduce the injection volume or dilute the sample. 3. Implement a more rigorous sample cleanup method (e.g., switch from PPT to LLE or SPE). |

| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples. 3. Instrument instability. | 1. Automate the sample preparation process if possible. Ensure consistent vortexing times and solvent additions. 2. Use a stable isotope-labeled internal standard (this compound). Improve sample cleanup to remove interfering matrix components. 3. Perform system suitability tests to ensure instrument performance. |

| Low Analyte Recovery | 1. Inefficient extraction in LLE or SPE. 2. Analyte precipitation during sample processing. 3. Analyte binding to labware. | 1. For LLE, optimize the extraction solvent and pH. For SPE, ensure proper sorbent selection, conditioning, and elution solvent. 2. Check the solubility of Navitoclax in all solvents used. Avoid drastic changes in solvent composition. 3. Use low-binding microplates and pipette tips. |

| Ion Suppression or Enhancement | 1. Co-elution of matrix components (e.g., phospholipids) with Navitoclax. 2. High concentration of salts or other non-volatile components in the sample. | 1. Optimize the chromatographic method to separate Navitoclax from the interfering peaks. 2. Improve the sample cleanup method (LLE or SPE) to remove the interfering components. 3. Use a stable isotope-labeled internal standard (this compound) to compensate for these effects. |

Quantitative Data Summary

The following table summarizes the typical performance of different sample preparation techniques in reducing matrix effects and achieving analyte recovery for hydrophobic small molecules like Navitoclax.

| Sample Preparation Technique | Typical Analyte Recovery (%) | Matrix Effect (Ion Suppression/Enhancement) | Advantages | Disadvantages |

| Protein Precipitation (PPT) | >90% | High potential for ion suppression | Fast, simple, inexpensive, high throughput | Poor removal of phospholipids and other matrix components |

| Liquid-Liquid Extraction (LLE) | 80-100% | Moderate reduction in matrix effects | Good removal of polar interferences, relatively inexpensive | Can be labor-intensive, may have emulsion formation, lower throughput than PPT |

| Solid-Phase Extraction (SPE) | >90% | Significant reduction in matrix effects | Provides the cleanest extracts, high analyte concentration, amenable to automation | More expensive, requires method development |

Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol is a fast and simple method for preparing plasma samples.

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Internal Standard Spiking: Add 10 µL of this compound internal standard working solution.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is suitable for cleaner sample extracts compared to PPT. Navitoclax is a hydrophobic compound, making it amenable to extraction with a non-polar organic solvent.

-

Sample Aliquoting: To a glass tube, add 200 µL of plasma sample.

-

Internal Standard Spiking: Add 20 µL of this compound internal standard working solution.

-

pH Adjustment (Optional): Add 50 µL of a suitable buffer (e.g., ammonium hydroxide to make the sample basic, which may improve extraction efficiency for basic compounds).

-

Addition of Extraction Solvent: Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

-

Extraction: Vortex the mixture for 5 minutes, followed by shaking for 10 minutes on a mechanical shaker.

-

Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

-

Injection: Inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol

This protocol provides the cleanest sample extracts and is highly recommended for sensitive assays. A reversed-phase sorbent (e.g., C18 or a polymeric sorbent) is suitable for Navitoclax.

-

Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.

-

SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., 30 mg/1 mL C18) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-